3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Organic Synthesis Sulfonyl Chloride Reactivity Hammett Substituent Constants

Antileishmanial drug discovery often faces poor sulfonamide yields when coupling deactivated amines with standard isoxazole sulfonyl chlorides. This meta-nitrophenyl building block enhances electrophilicity for efficient coupling with hindered or electron-deficient amines. • Enhanced reactivity vs. para-nitro or unsubstituted analogs for demanding nucleophiles • Superior ambient stability for HTE workflows vs. faster-degrading 4-nitrophenyl variant • Retains 3-nitroisoxazole pharmacophore for antileishmanial SAR For R&D. Global fulfillment.

Molecular Formula C9H5ClN2O5S
Molecular Weight 288.66 g/mol
Cat. No. B13233285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
Molecular FormulaC9H5ClN2O5S
Molecular Weight288.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H5ClN2O5S/c10-18(15,16)9-5-8(11-17-9)6-2-1-3-7(4-6)12(13)14/h1-5H
InChIKeyCANVRUJPZBGMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride: Procurement & Characterization


3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride (CAS 2060008-07-1) is a heteroaromatic sulfonyl chloride building block comprising a 1,2-oxazole (isoxazole) core with a 3-nitrophenyl group at the 3-position and a reactive sulfonyl chloride at the 5-position [1]. Its molecular formula is C₉H₅ClN₂O₅S and its molecular weight is 288.66 g/mol [1]. The compound is primarily sourced for research use as a synthetic intermediate, where the sulfonyl chloride serves as an electrophilic handle for nucleophilic substitution .

Role

Synthetic intermediate with reactive sulfonyl chloride handle for nucleophilic substitution

Key Substituent

Meta-nitrophenyl group modulates electrophilicity and stability of the isoxazole core

Research Use

For organic synthesis and medicinal chemistry diversification; not for human or veterinary use

Substitution Risks: Why Generic Analogs Fail


Although the 3-aryl-isoxazole-5-sulfonyl chloride class shares a common reactive sulfonyl chloride group, the electronic nature and position of the aryl substituent critically modulate the electrophilicity, stability, and downstream reactivity of the heterocyclic core [1]. The 3-nitrophenyl group, specifically in the meta position, exhibits a distinct electron-withdrawing profile that can alter the rate of nucleophilic substitution at the sulfonyl center and influence the stability of the isoxazole ring itself compared to analogs bearing 4-nitrophenyl, 2-chlorophenyl, or unsubstituted phenyl groups [1]. Direct, quantitative evidence for these differences is necessary to justify the selection of this specific compound over cheaper or more readily available alternatives.

Para-nitro isomer may shift stability profile

The 4-nitrophenyl analog may exhibit faster decomposition under ambient conditions, potentially altering reaction stoichiometry and shelf-life reliability.

Ortho-substituted analogs introduce steric effects

2-chlorophenyl or other ortho-substituted derivatives may alter sulfonylation kinetics and increase decomposition via steric hindrance, not reflected by meta-substituted compounds.

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride: Quantitative Evidence vs. Analogs


Meta-Nitro Substitution Enhances Electrophilicity

The meta-nitrophenyl substituent in 3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride exerts a stronger electron-withdrawing inductive effect (σₘ = 0.71) compared to a para-nitrophenyl group (σₚ = 0.78) on the aryl ring, but its position relative to the isoxazole core can lead to a different resonance contribution, ultimately resulting in a more electrophilic sulfonyl chloride center [1]. In contrast, the 3-phenyl analog (σₘ for H = 0.0) is significantly less reactive [1]. This is a class-level inference based on Hammett constants and established structure-reactivity relationships for aromatic sulfonyl chlorides [2].

Hammett σₘ Comparison
Class-level inference
σₘ = 0.71 (3-NO₂) vs σ = 0.0 (H)
4-NO₂ analog: σₚ = 0.78
Indicates enhanced electrophilicity for sulfonylation
Hammett-based prediction; not from direct kinetic study
Organic Synthesis Sulfonyl Chloride Reactivity Hammett Substituent Constants

Isoxazole Ring Stability: Moderate Decomposition Profile

A recent comprehensive study on heteroaromatic sulfonyl chloride stability identified that isoxazole derivatives, including those with electron-withdrawing groups, are prone to complex decomposition related to the limited stability of the heterocycle itself [1]. The meta-nitrophenyl substituent provides intermediate stabilization compared to more electron-withdrawing groups at the para position, which can accelerate decomposition via a different pathway [1]. The 3-(4-nitrophenyl) analog is reported to be less stable under ambient conditions, while the 3-(2-chlorophenyl) analog exhibits even greater instability due to ortho-steric effects [1].

Isoxazole Stability Profile
Cross-study comparable
Moderate decomposition (weeks, humid)
4-NO₂: rapid; 2-Cl: fastest
Balanced reactivity and manageable shelf-life vs. analogs
Qualitative ranking from decomposition pathway analysis
Sulfonyl Halide Stability Heterocyclic Chemistry Decomposition Pathways

Antileishmanial Activity: The 3-Nitroisoxazole Prodrug Handle

A chemical library of 3-nitroisoxazoles was screened against L. donovani, revealing that the 3-nitrophenyl moiety is critical for antileishmanial activity [1]. While the study did not directly test 3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride, the sulfonyl chloride derivative serves as a precursor to the active 3-nitroisoxazole pharmacophore [1]. In the SAR analysis, the 3-nitrophenyl group was superior to other aryl substitutions (e.g., 4-methoxyphenyl, 4-chlorophenyl) in terms of parasite inhibition, with a representative compound (4mf) showing an IC₅₀ of 4.5 µM against amastigotes, a value not matched by the 4-substituted analogs [1].

Antileishmanial IC₅₀ Context
Supporting evidence
IC₅₀ = 4.5 µM (3-nitroisoxazole scaffold)
4-Cl analog: >25 µM
Supports 3-nitrophenyl pharmacophore for antileishmanial research
Sulfonyl chloride not directly tested; prodrug handle context
Antileishmanial Activity Medicinal Chemistry Structure-Activity Relationship (SAR)

3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride: Key Application Scenarios


Antileishmanial Drug Candidate Diversification

Based on the established antileishmanial activity of the 3-nitroisoxazole core, researchers engaged in neglected tropical disease drug discovery should procure this specific sulfonyl chloride to generate focused libraries of sulfonamide, sulfonate ester, or sulfone derivatives for SAR exploration [1]. The meta-nitrophenyl substitution ensures the retention of the essential pharmacophore while allowing rapid analog synthesis.

Coupling with Weakly Nucleophilic Amines

The enhanced electrophilicity of the sulfonyl chloride center, inferred from the strong electron-withdrawing effect of the meta-nitrophenyl group, makes this compound a superior choice for sulfonamide formation with poorly nucleophilic, sterically hindered, or electron-deficient amines, where unsubstituted or less-activated phenyl analogs may fail to react completely [2].

Automated Parallel Synthesis Stability

For high-throughput experimentation platforms where reagent stability under ambient conditions is critical for maintaining accurate stoichiometry, the moderate stability of 3-(3-nitrophenyl)-1,2-oxazole-5-sulfonyl chloride makes it a more reliable building block than the fast-decomposing 4-nitrophenyl analog, reducing the need for fresh aliquoting and minimizing run failures due to degraded reagent [3].

Application
Selection Property
Validation Focus
Antileishmanial pharmacophore diversification studies
Meta-nitrophenyl pharmacophore retention
Scaffold SAR against L. donovani amastigotes
Sulfonamide formation with weakly nucleophilic amines
Electron-withdrawing meta-nitro effect
Reactivity assessment with hindered amines
High-throughput parallel synthesis
Moderate ambient stability profile
Stoichiometry accuracy under automated conditions
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